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molecular formula C17H17N3S B1247305 Norquetiapine CAS No. 5747-48-8

Norquetiapine

Cat. No. B1247305
M. Wt: 295.4 g/mol
InChI Key: JLOAJISUHPIQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07678902B2

Procedure details

Next, 2-(2-aminophenylthio)benzoic acid which is expressed by the above Formula 7 is simultaneously subjected to cyclization and chlorination reactions in the presence of a equivalent amount of halogenating agent and base in an organic solvent, and then reacted with piperazine without separation, to produce 11-piperazinyl-dibenzo[b,f][1,4]thiazepine expressed by the above Formula 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11](O)=O.[NH:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1>>[N:18]1([C:11]2[C:10]3[CH:14]=[CH:15][CH:16]=[CH:17][C:9]=3[S:8][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[N:1]=2)[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)SC1=C(C(=O)O)C=CC=C1
Step Two
Name
Formula 7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=NC2=C(SC3=C1C=CC=C3)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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